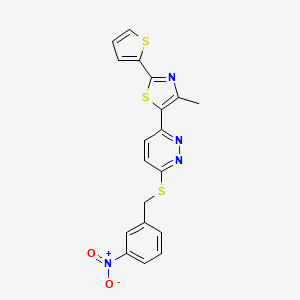
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardiovascular function, and inflammation. Adenosine receptors are G protein-coupled receptors that are classified into four subtypes: A1, A2A, A2B, and A3. Among them, the A1 receptor is widely distributed in the central nervous system and peripheral tissues and is involved in the modulation of pain, sleep, locomotion, and cognition.
Mécanisme D'action
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The binding of adenosine to the A1 receptor leads to the activation of a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the suppression of neurotransmitter release. By blocking the A1 receptor, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide prevents these effects and can reverse the effects of adenosine on neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. For example, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to increase the release of dopamine in the striatum and the nucleus accumbens, suggesting that adenosine A1 receptor activation may inhibit dopaminergic neurotransmission. (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has also been shown to increase the heart rate and blood pressure in anesthetized rats, suggesting that adenosine A1 receptor activation may play a role in the regulation of cardiovascular function. Moreover, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting that adenosine A1 receptor activation may promote inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for the specific blockade of this receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. Another advantage is its well-characterized pharmacological profile, which allows for the precise control of the dose and the duration of the treatment. However, one limitation is its relatively low solubility, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential off-target effects, which may occur at high concentrations or prolonged exposure.
Orientations Futures
There are several future directions for the research on (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide and the adenosine A1 receptor. One direction is the investigation of the role of adenosine A1 receptor activation in the modulation of synaptic plasticity and learning and memory. Another direction is the exploration of the potential therapeutic applications of adenosine A1 receptor antagonists in neurological and cardiovascular diseases, such as Alzheimer's disease, Parkinson's disease, and hypertension. Moreover, the development of novel adenosine A1 receptor ligands with improved selectivity, potency, and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide involves several steps, starting from the reaction of 2,3-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3S,4S)-4-methylpyrrolidine-3-carboxamide in the presence of a base to yield the desired product. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been extensively used as a pharmacological tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been used to study the effects of adenosine A1 receptor activation on neurotransmission in the brain, particularly in the hippocampus and the striatum. (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, particularly in the regulation of blood pressure and heart rate. Moreover, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been used to study the effects of adenosine A1 receptor blockade on inflammation and pain.
Propriétés
IUPAC Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-6-4-17(5-8(6)11(15)18)12(19)7-2-3-16-10(14)9(7)13/h2-3,6,8H,4-5H2,1H3,(H2,15,18)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBBRMSBOIDDO-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

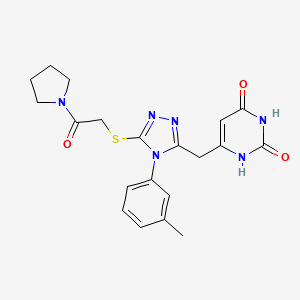
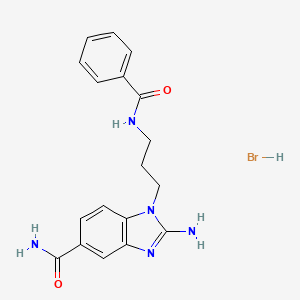

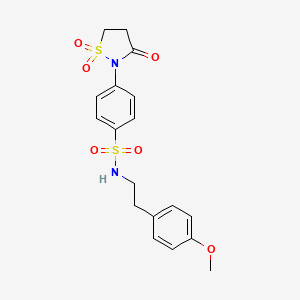
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)

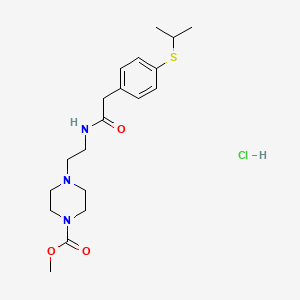

![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
